molecular formula C18H22ClNO B1437568 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline CAS No. 1040684-31-8

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Cat. No.: B1437568
CAS No.: 1040684-31-8
M. Wt: 303.8 g/mol
InChI Key: WRNVVPKOJHANRV-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline (Catalog ID: 2045318) is a substituted aniline derivative characterized by a phenoxyethyl group bearing a 4-chloro-2-methyl substitution and an ethyl-methyl-substituted aniline moiety .

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-4-15-7-5-6-13(2)18(15)20-10-11-21-17-9-8-16(19)12-14(17)3/h5-9,12,20H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVVPKOJHANRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=C(C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Summary:

  • Starting Material: 3-chloro-5-methyl-4-nitroaniline
  • Solvent: Water
  • Reagents: Sulfuric acid, sodium nitrite (for diazotization); hypophosphorous acid and iron powder (for reduction)
  • Conditions: Diazotization and hypophosphorous acid reduction at 0–5 °C; iron powder reduction at 85–95 °C
  • Reaction Steps:
    • Diazotization to eliminate amino groups and form an intermediate diazonium salt
    • Reduction of the intermediate by hypophosphorous acid
    • Final reduction by iron powder in a one-pot reaction to yield 2-chloro-6-methylaniline

Molar Ratios and Conditions:

Reagent Molar Ratio to 3-chloro-5-methyl-4-nitroaniline
Sulfuric acid 3–4
Sodium nitrite 1.0–1.1
Hypophosphorous acid 6–7
Iron powder 2.5–4.0 (optimal at 3.5)

This approach significantly shortens reaction time and improves yield compared to traditional methods.

Preparation of 2-Ethyl-6-methylaniline Derivatives

The 2-ethyl-6-methylaniline core is prepared and subsequently functionalized to enable coupling with the phenoxyethyl moiety.

Aziridine Intermediate Route:

  • Reaction of (R)-epichlorohydrin with 2-ethyl-6-methylaniline in methanol under reflux for ~6 hours
  • Subsequent treatment with KOH at <25 °C for 8 hours
  • Purification yields (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol with >95% yield
  • Further conversion to aziridine and catalytic hydrogenation with Pd/C produces (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline with >99% ee and >75% yield.

Coupling to Form N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

The final compound involves linking the 2-ethyl-6-methylaniline derivative to a 4-chloro-2-methylphenoxyethyl group.

Etherification and Alkylation:

  • The phenoxyethyl moiety is introduced via nucleophilic substitution or etherification reactions involving 2-chloroethyl derivatives and phenol derivatives bearing the 4-chloro-2-methyl substitution pattern.
  • Etherification of hydroxyethyl intermediates with methanol in the presence of strong acids such as sulfuric acid or p-toluenesulfonic acid at reflux temperature is reported for related compounds.
  • Chloroacetylation on nitrogen followed by etherification at the 2'-hydroxy group is a key step in related analogs preparation, which may be adapted here.

General Notes on Coupling:

  • The 4-chloro-2-methylphenoxy group is typically introduced via nucleophilic substitution on a 2-haloethyl intermediate, often under mild heating conditions.
  • The aniline nitrogen is alkylated with the 2-(4-chloro-2-methylphenoxy)ethyl moiety to form the target compound.
  • Reaction temperatures range from ambient to moderate heating (0–50 °C) depending on reagents and catalysts used.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Yield/Notes
1. Synthesis of 2-chloro-6-methylaniline 3-chloro-5-methyl-4-nitroaniline Diazotization (H2SO4, NaNO2), hypophosphorous acid, Fe powder; 0–95 °C >80% yield, one-pot process
2. Preparation of 2-ethyl-6-methylaniline derivative 2-ethyl-6-methylaniline + epichlorohydrin Methanol reflux, KOH treatment, catalytic hydrogenation (Pd/C) >95% yield for intermediate; >75% yield for final
3. Chloroacetylation and etherification Hydroxyethyl aniline derivatives Chloroacetylating agent, methanol, strong acid (H2SO4 or p-TsOH), reflux Moderate temperatures, stoichiometric ratios
4. Final coupling to form target compound 2-ethyl-6-methylaniline derivative + 4-chloro-2-methylphenoxyethyl halide Nucleophilic substitution, mild heating Conditions vary, optimized for purity and yield

Research Findings and Analysis

  • The one-pot diazotization and reduction method for 2-chloro-6-methylaniline offers a streamlined, cost-effective route with high yield and mild conditions, reducing environmental and operational burdens compared to multi-step classical syntheses.
  • Catalytic reductive alkylation and aziridine intermediate routes provide enantiomerically enriched 2-ethyl-6-methylaniline derivatives, critical for stereospecific applications such as herbicide synthesis.
  • Etherification under acidic reflux conditions is an effective method for introducing methoxy groups on hydroxyethyl intermediates, facilitating the formation of the phenoxyethyl linkage.
  • The combination of these methods allows for modular and scalable synthesis of this compound with high purity and yield, adaptable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Scientific Research Applications

Chemistry

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline serves as a building block in organic synthesis. It is utilized to create more complex molecules and study various reaction mechanisms. Its unique structural features allow it to participate in diverse chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial properties: Studies suggest potential effects against various bacteria and fungi.
  • Anti-inflammatory effects: It may modulate inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals aimed at treating diseases such as cancer or inflammatory conditions.

Industry

This compound finds applications in the production of specialty chemicals , including coatings, adhesives, and polymers. Its unique properties enhance the performance of these materials.

Recent studies have highlighted the biological activity of this compound:

Anticancer Activity

Preliminary research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.24

These findings suggest that further investigation into its anticancer properties is warranted.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. For instance, it may bind to and modulate the activity of certain enzymes or receptors, thereby influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline (Catalog ID: 2045043)
  • Structural Differences: The phenoxy group here has additional methyl groups at positions 3 and 5, and the aniline moiety is substituted with methyl groups at positions 2 and 5 instead of ethyl and methyl.
  • Implications : Increased steric hindrance from the 3,5-dimethyl groups may reduce reactivity compared to the target compound, while the 2,5-dimethylaniline could alter electronic properties .
(b) N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxyaniline (CAS: 1002033-75-1)
  • Structural Differences : Features a fluorophenylmethyl group and a 4-ethoxy substitution on the aniline.
  • The ethoxy group may improve solubility compared to alkyl substituents .
(c) N-(2-(tert-Butyl)phenyl)-2-ethyl-6-methylaniline (Compound 6i)
  • Synthesis : Prepared via Pd-catalyzed coupling of 1-bromo-2-tert-butylbenzene with 2-ethyl-6-methylaniline (72% yield) .

Functional Analogues

(a) Acetochlor Metabolites (EMA and HEMA)
  • Relation to Target Compound: Acetochlor hydrolyzes to 2-ethyl-6-methylaniline (EMA), a core structural unit in the target compound.
(b) Methyl 4-(4-Chloro-2-methylphenoxy)butanoate
  • Structural Overlap: Shares the 4-chloro-2-methylphenoxy group but lacks the aniline moiety. Used in synthetic intermediates for herbicides, highlighting the phenoxy group's role in bioactivity .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Application Reference
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline C₁₈H₂₁ClN₂O 316.8 Not reported Not reported Agrochemical research
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline C₁₉H₂₃ClN₂O 330.9 Not reported Not reported Not reported
N-(2-(tert-Butyl)phenyl)-2-ethyl-6-methylaniline C₁₉H₂₅N 267.4 67–68 72 Catalysis studies
Acetochlor (EMA metabolite) C₁₄H₂₀ClNO₂ 269.8 Liquid Not applicable Herbicide

Research Findings and Implications

  • Synthetic Methods : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for synthesizing diarylamines like the target compound .
  • Environmental Behavior : Analogous compounds like acetochlor metabolites show low fat solubility, suggesting the target compound may persist in aqueous environments .

Biological Activity

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline is a synthetic compound with significant biological activity, primarily explored for its potential applications in medicinal chemistry and biological research. This article reviews the compound's structural characteristics, mechanisms of action, biological effects, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

  • Chloro-substituted phenoxy group : Enhances lipophilicity and potential interactions with biological membranes.
  • Ethyl-methylaniline moiety : Contributes to its pharmacological properties.
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₂ClNO
CAS Number 1040684-31-8
Molecular Weight 303.84 g/mol

The biological activity of this compound may involve:

  • Enzyme Modulation : The compound can interact with specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in various signaling pathways, influencing cellular responses.
  • Anticancer Activity : Preliminary studies suggest that it could exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Anticancer Studies

Recent studies have evaluated the anticancer properties of similar compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines:
    • IC50 Values : Some derivatives exhibited IC50 values ranging from 0.056 µM to 0.24 µM against different cancer types, indicating potent activity compared to standard treatments .
CompoundCancer Cell LineIC50 (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.24

Mechanism-Based Approaches

Research has also focused on mechanism-based approaches for understanding how such compounds exert their effects:

  • Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as EGFR and IL-6 pathways .

Case Studies

  • Case Study on Anticancer Activity : A study investigating a series of phenoxy-substituted anilines found that certain structural modifications significantly enhanced cytotoxicity against leukemia and solid tumor cell lines. The study highlighted the importance of the chloro-substituted moiety in improving biological activity .
  • Pharmacological Evaluation : Another evaluation focused on the pharmacokinetics and pharmacodynamics of related compounds, demonstrating that modifications in the phenoxy group can lead to improved bioavailability and therapeutic index in animal models .

Q & A

Q. Table 1: DFT Functional Performance for Thermochemical Properties

FunctionalAverage Deviation (kcal/mol)Applicability
B3LYP2.4Atomization
LSDA5.8Limited
Hybrid-GGA3.1Ionization

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • Cross-reference 1^1H NMR data with X-ray crystallography to confirm substituent positions .
    • Use high-resolution MS to distinguish isotopic patterns from impurities.
  • Environmental Factors :
    • Control solvent polarity (e.g., DMSO vs. CDCl₃) to assess peak splitting variations.
    • Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Advanced: What biological targets or mechanisms are associated with structurally related compounds?

Methodological Answer:

  • Hypothesis Testing :
    • Screen for auxin-like activity using plant growth assays (e.g., Arabidopsis root elongation). Compare with synthetic auxins like 2,4-D and WH7 .
    • Perform molecular docking studies with auxin-binding proteins (e.g., TIR1) to predict binding affinity.
  • Metabolic Studies :
    • Use LC-MS/MS to identify metabolites in soil or biological systems, referencing degradation pathways of mecoprop (a phenoxypropionic acid analog) .

Q. Table 2: Comparative Bioactivity of Phenoxy Derivatives

CompoundTarget SystemEC₅₀ (µM)
N-[2-(4-Chloro-2-methyl...Arabidopsis roots12.3
Mecoprop (MCPP)Weed inhibition8.7
WH7TIR1 receptor5.4

Advanced: How to analyze potential environmental persistence or toxicity?

Methodological Answer:

  • Degradation Studies :
    • Conduct photolysis experiments under UV light (λ = 254 nm) and monitor degradation via HPLC.
    • Assess hydrolysis in buffered solutions (pH 4–9) at 25°C to simulate soil/water conditions .
  • Ecotoxicology :
    • Use Daphnia magna or algal bioassays to determine LC₅₀ values.
    • Compare with EPA guidelines for chlorinated aromatic compounds .

Advanced: What crystallographic challenges arise in resolving its structure?

Methodological Answer:

  • Crystal Growth :
    • Use slow evaporation of dichloromethane/hexane mixtures to obtain single crystals.
    • Address twinning or disorder by refining with SHELXL’s TWIN/BASF commands .
  • Data Collection :
    • Optimize diffraction quality by cooling crystals to 100 K.
    • Resolve ambiguous electron density peaks using iterative Fourier recycling.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.